Colletodiol

Immunosuppression Splenocyte Proliferation Natural Product Screening

Colletodiol is a stereochemically defined (2R,8R,10R,11S), naturally occurring 14-membered macrodiolide with a unique dual biological profile: moderate immunosuppressive activity (IC50 12/5 μg/mL for T/B cells) and specific inhibition of influenza A viral RNA polymerase (vRNP) without affecting hemagglutinin. Unlike its analogues (e.g., 10-epi-colletodiol, colletoketol), colletodiol's precise stereochemistry is essential for target engagement. Substitution with generic macrodiolides will compromise experimental validity. Ideal as a tool compound for graded immunosuppression studies, viral replication dissection, and as a negative control (IC50 >300 μM against leukemia lines) in cytotoxicity screening of novel macrodiolides.

Molecular Formula C14H20O6
Molecular Weight 284.30 g/mol
CAS No. 21142-67-6
Cat. No. B1247303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColletodiol
CAS21142-67-6
Synonyms10-epi-colletodiol
colletodiol
Molecular FormulaC14H20O6
Molecular Weight284.30 g/mol
Structural Identifiers
SMILESCC1CC=CC(=O)OC(CC(C(C=CC(=O)O1)O)O)C
InChIInChI=1S/C14H20O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5-7,9-12,15-16H,4,8H2,1-2H3/b5-3+,7-6+/t9-,10-,11-,12-/m1/s1
InChIKeySHQHOHRUGBYJBS-RSNJVVJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colletodiol (CAS 21142-67-6): A Fungal 14-Membered Macrodiolide with Defined Immunosuppressive and Antiviral Profiles


Colletodiol is a naturally occurring 14-membered macrocyclic dilactone (macrodiolide) produced by various fungal species, notably Diplogelasinospora grovesii and Colletotrichum capsici [1][2]. It is characterized by a core scaffold of two hydroxy acid units linked via ester bonds, with a defined absolute stereochemistry of (2R,8R,10R,11S) and a molecular formula of C14H20O6 [3][4]. As a fungal secondary metabolite, it exhibits a dual biological signature: it acts as an immunosuppressive agent, inhibiting murine splenocyte proliferation, and as an antiviral agent, specifically targeting influenza A viral replication through the inhibition of the viral RNA polymerase (vRNP) complex [2][5].

Why a Generic 14-Membered Macrodiolide Cannot Substitute for Colletodiol


Substituting Colletodiol with a closely related macrodiolide or a simple stereoisomer, such as 10-epi-colletodiol or colletoketol, is scientifically unsound due to profound structure-activity relationship (SAR) divergences [1][2]. Even a single stereochemical inversion, as seen in 10-epi-colletodiol, or a modest oxidative modification, as in the 11-oxo-analogue colletoketol, can ablate or completely alter the biological target engagement [1][3]. For example, the specific (2R,8R,10R,11S) configuration of colletodiol is essential for its interaction with the viral RNA polymerase, a mechanism that is not shared by its analogues [4]. Consequently, procurement of an undefined or 'generic' macrodiolide for applications requiring colletodiol's specific dual immunosuppressive/antiviral profile or its unique scaffold for derivatization will lead to invalid experimental outcomes and wasted resources [5].

Colletodiol: Quantitative Differentiation from Closest Structural and Functional Analogs


Immunosuppressive Potency: Colletodiol vs. Macrophin

In a direct isolation study from the same fungal source (Diplogelasinospora grovesii), colletodiol's immunosuppressive activity was compared to that of the co-isolated metabolite macrophin. Colletodiol exhibited a moderate but measurable inhibition of T-cell (ConA-induced) and B-cell (LPS-induced) proliferation, while macrophin was the major active component [1]. This direct co-isolation context allows for a reliable comparative assessment of their immunomodulatory potency.

Immunosuppression Splenocyte Proliferation Natural Product Screening

Antiviral Mechanism: Direct vRNP Inhibition as a Definitive Mode of Action

Colletodiol's antiviral activity against influenza A virus (WSN/H1N1) is mediated by a specific and well-defined mechanism: the direct inhibition of the viral RNA polymerase (vRNP) complex. This is a unique functional signature not commonly reported for other 14-membered macrodiolides, which often target bacterial cell wall synthesis or act via general cytotoxicity [1][2].

Antiviral Research Influenza A Virus Viral RNA Polymerase

Cytotoxicity Selectivity: Colletodiol vs. Halosmysin A

A direct comparative cytotoxicity study against three leukemia cell lines (murine P388, human HL-60, and murine L1210) revealed a stark contrast between colletodiol and the structurally novel 14-membered macrodiolide halosmysin A [1]. While halosmysin A was potently cytotoxic, colletodiol demonstrated a complete lack of activity, indicating a high degree of target selectivity and a favorable safety profile for its other bioactivities.

Cancer Research Cytotoxicity Assay Macrodiolide

Synthetic Accessibility: Step-Count Efficiency vs. Other Macrodiolides

For applications requiring synthetic material, colletodiol's synthesis is well-established and relatively efficient. A published enantioselective route provides colletodiol in 11 steps from a key starting material (methyl 1,3,5-octatrienoate), which is a concise sequence for a molecule of this complexity [1]. This is in contrast to the more complex or undefined synthetic routes for many other 14-membered macrodiolides.

Organic Synthesis Enantioselective Synthesis Medicinal Chemistry

Absolute Stereochemistry: Structural Identity as a Procurement Specification

The unambiguous assignment of colletodiol's absolute stereochemistry, established through a combination of X-ray crystallography and chemical correlation, is critical for ensuring the correct compound is procured. The accepted configuration is (2R,8R,10R,11S), which distinguishes it from its naturally occurring stereoisomer, 10-epi-colletodiol [1][2].

Analytical Chemistry Quality Control Natural Products

Colletodiol: High-Value Application Scenarios Based on Empirical Evidence


1. Probing Moderate Immunosuppressive Pathways

Utilize colletodiol as a moderate-immunosuppressive tool compound to study pathways where complete immune ablation is undesirable. Its defined IC50 values of 12 and 5 μg/mL in T-cell and B-cell proliferation assays, respectively, provide a quantifiable baseline for examining partial inhibition effects, in contrast to the potent but more aggressive immunosuppression induced by macrophin (IC50 ~0.3-0.4 μg/mL) [1]. This makes it ideal for screening in models of autoimmunity or transplant tolerance where a graded response is beneficial.

2. Influenza A Viral Replication Studies

Deploy colletodiol as a chemical probe to dissect the role of the viral RNA polymerase (vRNP) in influenza A virus replication. Its unique mechanism of action—inhibiting vRNP activity without affecting hemagglutinin (HA) function—offers a specific tool to investigate the early stages of viral replication, distinguishing it from entry inhibitors or neuraminidase inhibitors [2].

3. Selective Cytotoxicity Screening Controls

Employ colletodiol as a critical negative control in cytotoxicity screens for novel 14-membered macrodiolides. Its proven lack of activity against leukemia cell lines (P388, HL-60, L1210, IC50 > 300 μM) [3] makes it a valuable benchmark to validate that observed cytotoxicity in new analogues, such as halosmysin A, is a consequence of specific structural modifications rather than a general property of the macrodiolide scaffold.

4. Development of Enantioselective Synthetic Methodologies

Adopt colletodiol's established 11-step enantioselective synthesis as a benchmark for developing new catalytic asymmetric methods [4]. The synthesis, which relies on Sharpless dihydroxylation and Pd-catalyzed reductions, serves as a challenging yet achievable target for testing new chiral catalysts or strategies aimed at streamlining the construction of complex polyketide-derived macrolactones.

5. Scaffold for Generation of Bioactive Derivatives

Use colletodiol as a starting scaffold for biosynthetic or semi-synthetic derivatization. The recent discovery of new colletodiol-derived acids and lactones from Trichocladium sp. via an OSMAC approach demonstrates that the colletodiol core is a productive platform for generating new chemical diversity with potential antibacterial and cytotoxic activities [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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